molecular formula C18H16N4O2 B11552561 N-benzyl-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide

N-benzyl-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11552561
M. Wt: 320.3 g/mol
InChI Key: WGXNGBNILAWRSE-CIAFOILYSA-N
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Description

N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features both benzyl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves a multi-step process. One common method starts with the condensation of benzylamine with formic acid to produce N-benzylformamide. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzylindole-3-carboxylic acid, while reduction could produce N-benzylindole-3-methanol.

Scientific Research Applications

N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-1-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its combination of benzyl and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-benzyl-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide

InChI

InChI=1S/C18H16N4O2/c23-17(20-10-13-6-2-1-3-7-13)18(24)22-21-12-14-11-19-16-9-5-4-8-15(14)16/h1-9,11-12,19H,10H2,(H,20,23)(H,22,24)/b21-12+

InChI Key

WGXNGBNILAWRSE-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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